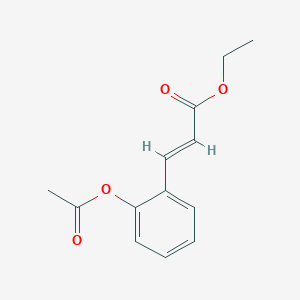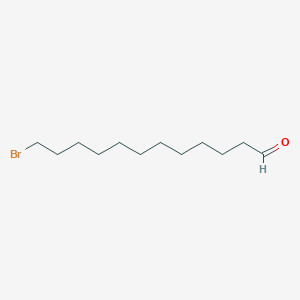
Ethyl (E)-3-(2-acetoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(2-acetoxyphenyl)acrylate is an organic compound that belongs to the class of esters. It is derived from cinnamic acid, which is a naturally occurring compound found in various plants. This ester is characterized by its aromatic structure, which includes a phenyl group attached to a propenoic acid moiety, further esterified with an ethyl group. The compound is known for its pleasant aroma and is used in various applications, including flavoring agents and perfumes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (E)-3-(2-acetoxyphenyl)acrylate can be synthesized through several methods. One common method involves the esterification of cinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
[ \text{Cinnamic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The acid catalyst commonly used is sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(2-acetoxyphenyl)acrylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cinnamic acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can undergo oxidation to form various oxidation products, depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Cinnamic acid and ethanol.
Reduction: 2-Acetoxycinnamic alcohol.
Oxidation: Various oxidation products, including aldehydes and carboxylic acids.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-(2-acetoxyphenyl)acrylate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of flavoring agents, perfumes, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-3-(2-acetoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release cinnamic acid, which is known to exhibit various biological activities. Cinnamic acid can modulate gene expression, inhibit enzymes, and interact with cellular receptors to exert its effects. The specific pathways involved depend on the biological context and the target cells or tissues.
Comparación Con Compuestos Similares
Ethyl (E)-3-(2-acetoxyphenyl)acrylate can be compared with other similar compounds, such as:
Ethyl cinnamate: Another ester of cinnamic acid, known for its fruity aroma and used in flavoring and perfumes.
Methyl cinnamate: Similar to ethyl cinnamate but with a methyl group instead of an ethyl group.
Cinnamyl acetate: An ester of cinnamyl alcohol and acetic acid, used in perfumes and flavoring agents.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its aromatic structure and ester functionality make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
ethyl (E)-3-(2-acetyloxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(15)9-8-11-6-4-5-7-12(11)17-10(2)14/h4-9H,3H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POICHNAROFCHAS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-2-yl methacrylate](/img/structure/B8220969.png)







![2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8221036.png)

![(7Z)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B8221039.png)
